6-Chloro-2-nitropyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

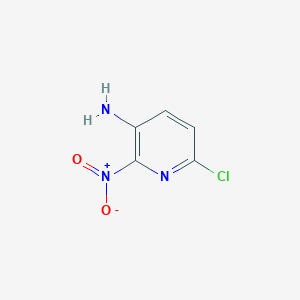

6-Chloro-2-nitropyridin-3-amine is an organic compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 2nd position, and an amine group at the 3rd position on the pyridine ring. This compound is a pale-yellow to yellow-brown solid and is used as an intermediate in various chemical syntheses .

Mécanisme D'action

Target of Action

It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mode of Action

It is known that nitropyridines, a class of compounds to which 6-Chloro-2-nitropyridin-3-amine belongs, can undergo various reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift .

Analyse Biochimique

Biochemical Properties

6-Chloro-2-nitropyridin-3-amine plays a significant role in biochemical reactions. It has been shown to have anti-viral potency . The compound interacts with various enzymes and proteins, particularly those involved in viral replication. The nature of these interactions is largely due to the compound’s ability to bind to the viral envelope and inhibit fusion of the viral membrane with host cells .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by preventing the release of viral contents into the cytoplasm . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the viral envelope, inhibiting the fusion of the viral membrane with host cells . This prevents the release of viral contents into the cytoplasm, thereby inhibiting viral replication.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-nitropyridin-3-amine typically involves the nitration of 6-chloro-3-aminopyridine. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Amines or thiols, polar aprotic solvents like dimethyl sulfoxide, elevated temperatures.

Major Products Formed

Reduction: 6-Chloro-2,3-diaminopyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Chloro-2-nitropyridin-3-amine is utilized in several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

Agrochemicals: It is employed in the synthesis of agrochemical products, such as herbicides and insecticides.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Chloro-3-nitropyridin-2-amine

- 2-Chloro-3-nitropyridine

- 3-Amino-6-chloropyridine

Uniqueness

6-Chloro-2-nitropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and a chlorine atom allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .

Activité Biologique

6-Chloro-2-nitropyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4ClN3O2. The compound features a chlorine atom at the 6th position, a nitro group at the 2nd position, and an amine group at the 3rd position on the pyridine ring. This unique substitution pattern contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H4ClN3O2 |

| Molecular Weight | 177.55 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates that interact with cellular targets. The compound has demonstrated antiviral properties by inhibiting viral entry into host cells. It binds to viral envelopes, preventing fusion with host membranes, thus blocking the release of viral contents into the cytoplasm.

Key Mechanisms:

- Binding Interactions : The compound binds to viral proteins, inhibiting their function.

- Electrophilic Reactions : The nitro group can participate in electrophilic aromatic substitution reactions, enhancing its reactivity.

Antiviral Activity

Research indicates that this compound exhibits antiviral potency against various viruses. Its mechanism includes disrupting viral replication by interfering with the viral lifecycle.

Antimicrobial Activity

Nitro-containing compounds like this compound have been shown to possess antimicrobial properties. These compounds often require reduction to exert their effects, leading to the formation of toxic intermediates that can damage microbial DNA .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties, which are common among nitro derivatives. Studies suggest that nitro groups can modulate inflammatory responses by interacting with signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Inhibition of Kinases : A study evaluated the compound's inhibitory effects on specific kinases involved in cancer pathways. Although it did not show expected potency on some targets, it demonstrated significant activity against p70S6Kβ, suggesting potential as a lead compound for further development .

- Synthesis and Characterization : The synthesis pathway typically involves nitration of precursor compounds under controlled conditions, yielding high purity products suitable for biological testing.

- Comparative Analysis : When compared to similar compounds like 6-Chloro-3-nitropyridin-2-amine, this compound exhibited distinct reactivity patterns due to its unique substitution at specific positions on the pyridine ring.

Propriétés

IUPAC Name |

6-chloro-2-nitropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQDAEWMTXOUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.